molecular formula C31H28Cl2N2O2 B11533633 4-Chloro-2-[(E)-{[4-({4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-3,5-dimethylphenol

4-Chloro-2-[(E)-{[4-({4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-3,5-dimethylphenol

Cat. No.: B11533633
M. Wt: 531.5 g/mol
InChI Key: ZGLATRIBUYZDPN-UHFFFAOYSA-N
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Description

4-Chloro-2-[(E)-{[4-({4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-3,5-dimethylphenol is a complex organic compound characterized by its multiple aromatic rings and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(E)-{[4-({4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-3,5-dimethylphenol typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, followed by condensation reactions to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(E)-{[4-({4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove certain substituents or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenols.

Scientific Research Applications

4-Chloro-2-[(E)-{[4-({4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-3,5-dimethylphenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(E)-{[4-({4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[(E)-{[4-({4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-3,5-dimethylphenol
  • 3-Chloro-6-hydroxy-2,4-dimethylphenyl derivatives
  • Substituted phenols with similar aromatic structures

Uniqueness

This compound is unique due to its specific combination of substituents and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C31H28Cl2N2O2

Molecular Weight

531.5 g/mol

IUPAC Name

4-chloro-2-[[4-[[4-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C31H28Cl2N2O2/c1-18-13-28(36)26(20(3)30(18)32)16-34-24-9-5-22(6-10-24)15-23-7-11-25(12-8-23)35-17-27-21(4)31(33)19(2)14-29(27)37/h5-14,16-17,36-37H,15H2,1-4H3

InChI Key

ZGLATRIBUYZDPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=C(C=C(C(=C4C)Cl)C)O)O

Origin of Product

United States

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